molecular formula C16H19ClFNO3 B5640875 9-(2-chloro-4-fluorobenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(2-chloro-4-fluorobenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5640875
M. Wt: 327.78 g/mol
InChI Key: YQWYFKWNGQNRGR-UHFFFAOYSA-N
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Description

9-(2-chloro-4-fluorobenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol belongs to a class of compounds known as spiro compounds, which are characterized by their unique structures that include one or more spiro-connected rings. These compounds often exhibit interesting chemical and physical properties due to their constrained geometries.

Synthesis Analysis

The synthesis of spiro compounds typically involves strategies that allow for the formation of the spirocyclic framework efficiently. For related compounds, methodologies such as Prins cascade cyclization have been developed to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating a versatile approach for constructing spiro frameworks (Reddy et al., 2014).

Molecular Structure Analysis

The structural analysis of spiro compounds is crucial for understanding their reactivity and properties. Crystal structure determination and spectroscopic analyses, such as X-ray diffraction and NMR spectroscopy, are commonly used tools for this purpose. For instance, studies on related spiro compounds have revealed detailed insights into their molecular geometry and the steric hindrance around the spiro center, impacting their chemical behavior (Hudnall et al., 2021).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3/c17-13-10-11(18)3-4-12(13)15(21)19-7-5-16(6-8-19)14(20)2-1-9-22-16/h3-4,10,14,20H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYFKWNGQNRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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